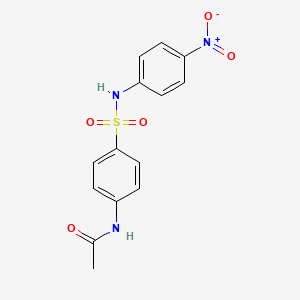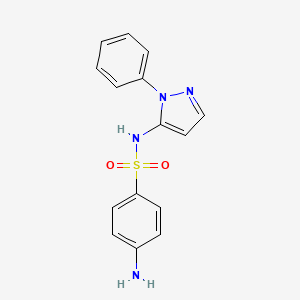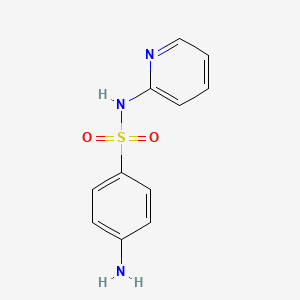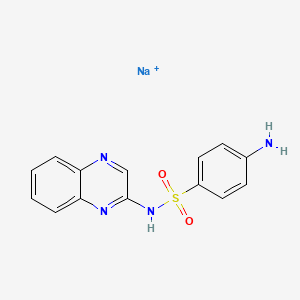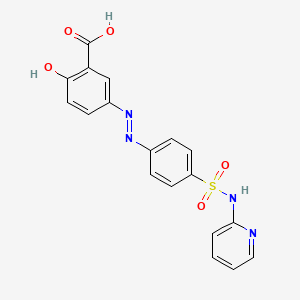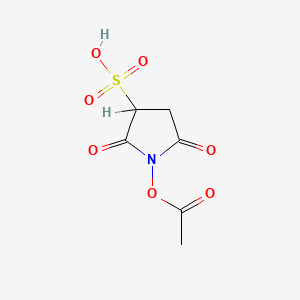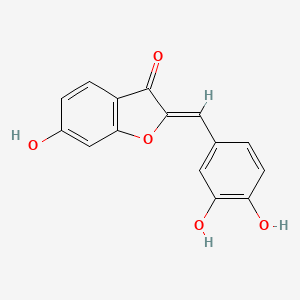
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide
説明
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide (NAP-TFMB) is an organic compound with a wide range of applications in the field of scientific research. NAP-TFMB is a relatively new compound, having been first synthesized in 2015. It is known for its unique properties, such as its high solubility in both aqueous and organic solvents, its low toxicity, and its low cost. NAP-TFMB has become increasingly popular among scientists for its potential use in various laboratory experiments and studies. In
科学的研究の応用
Synthesis and Characterization
The development and characterization of compounds related to N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide have been a focus in the field of medicinal chemistry. For instance, a series of benzamide derivatives synthesized using a non-steroidal anti-inflammatory drug as a precursor showed potential biological applications, indicating their relevance in drug chemistry and the possibility of binding nucleotide protein targets (Saeed et al., 2015). Furthermore, copper-mediated aryloxylation of benzamides has been achieved, showcasing a broad substrate scope and providing a straightforward synthesis method for mono- and diaryloxylated benzoic acids, which could contribute to the development of new pharmaceuticals (Hao et al., 2014).
Potential Therapeutic Applications
Research into the therapeutic applications of compounds similar to N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide has yielded promising results. Novel benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting their potential as antiviral agents (Hebishy et al., 2020). Additionally, a study on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, through catalytic action of triethylamine, highlighted a high-yield synthesis method under mild conditions, potentially facilitating the production of related compounds for further biological evaluation (Dian, 2010).
Anticancer Research
Compounds structurally related to N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide have been evaluated for their anticancer potential. N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showed cytotoxic effects on the MCF-7 breast cancer cell line, with some compounds exhibiting lower IC50 values than the clinically used drug cisplatin. This indicates the potential of such compounds in cancer therapy, particularly through mechanisms involving oxidative damage (Butler et al., 2013).
Enzyme Inhibition
The inhibition of carbonic anhydrases by acridine-acetazolamide conjugates, synthesized through microwave-assisted methods, suggests the utility of benzamide derivatives in treating conditions mediated by these enzymes. These conjugates inhibited several human carbonic anhydrase isoforms, highlighting their potential in designing enzyme inhibitors for therapeutic purposes (Ulus et al., 2016).
特性
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFFMPDIBWZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



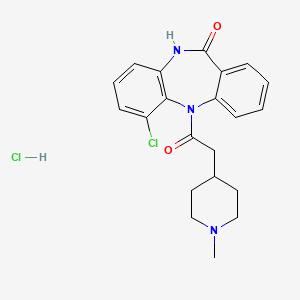
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
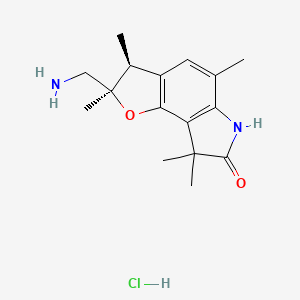


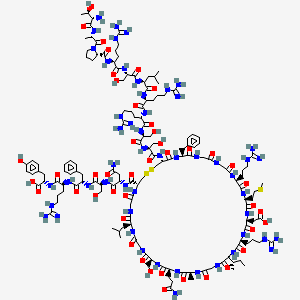
![2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B1682699.png)
